Unii-4N5Z068gaz
Overview
Description
The study of complex chemical compounds, including those like “Unii-4N5Z068gaz,” involves detailed investigation into their synthesis, molecular structure, reactions, and properties. These compounds are crucial in various applications ranging from catalysis to materials science.
Synthesis Analysis
The synthesis of complex compounds often involves the formation of bimetallic or polymetallic structures through various methods, including hydrothermal synthesis, and reactions with organic or inorganic ligands. For example, the synthesis of molecule-based magnets formed by bimetallic networks and chiral complexes demonstrates the intricate methods used to create compounds with specific magnetic properties (Coronado et al., 2001).
Molecular Structure Analysis
Determining the molecular structure of complex compounds is essential for understanding their properties and behavior. Techniques such as X-ray diffraction analysis are commonly used to elucidate the geometry and coordination of metal ions within the compounds. The structure of complexes like those containing phosphomolybdate anions showcases the diversity of geometries and coordination environments possible in inorganic chemistry (Gaunt et al., 2003).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds are influenced by their molecular structure. Investigations into the reactivity with specific ligands or under certain conditions help in identifying the utility and potential applications of these compounds. For instance, the study of mononuclear and tetranuclear compounds derived from specific ligands offers insights into the coordination chemistry and magnetic properties of copper compounds (Nayak et al., 2006).
Physical Properties Analysis
The physical properties of complex compounds, including their magnetic, electronic, and optical characteristics, are crucial for their application in materials science. The analysis of these properties involves a combination of experimental techniques and theoretical modeling, as seen in the study of single-ion magnets with nonuniaxial anisotropy (Palii et al., 2016).
Scientific Research Applications
Global Substance Registration System and Medicinal Substances
The Global Substance Registration System (GSRS), developed by the FDA and NCATS, provides rigorous scientific descriptions of substances relevant to regulated products, including UNII-4N5Z068gaz. This public, manually curated dataset offers unique identifiers (UNIIs) and detailed descriptions for over 100,000 substances, facilitating translational research in medicine (Peryea et al., 2020).Drug Discovery and Molecular Biology
Drug research, guided by pharmacology and clinical sciences, has significantly contributed to medicine, with molecular biology and genomic sciences impacting drug discovery. This research, relevant to this compound, involves understanding genetic factors that affect drug pharmacokinetics and treatment efficacy (Drews, 2000).Wireless LAN Applications in Scientific and Medical Fields
A dual-band front-end operating at specific frequency bands, including the UNII band, demonstrates applications in wireless LAN, relevant to the scientific and medical fields. This technology shows potential for high-gain and low-gain modes, suitable for various applications (Li, Quintal, & Kenneth, 2004).Nanotechnology in Drug Delivery and Diagnostics
Co-polymer poly(lactic-co-glycolic acid) (PLGA) nanotechnology, approved by the US FDA, is used in drug delivery, diagnostics, and other applications in clinical and basic science research. This includes the use in cardiovascular disease, cancer, vaccine, and tissue engineering, relevant to the research of this compound (Lü et al., 2009).Pharmacogenetics Research Network
The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, which is essential for understanding the interactions involving substances like this compound. This includes research on specific medical disorders and groups of proteins that interact with drugs (Giacomini et al., 2007).Biological Effects of Terahertz Radiation
Terahertz (THz) imaging and sensing technologies, used in medical, military, and security applications, involve research relevant to this compound. This includes understanding the biological effects associated with THz frequency range, essential for health hazard evaluation and safety standards (Wilmink & Grundt, 2011).Nanomedicine and Drug Delivery Hazards
The use of nanoparticles in medicine, specifically for drug delivery, is expanding rapidly. Understanding the hazards and potential risks introduced by nanoparticle formulations is crucial in the context of substances like this compound (De Jong & Borm, 2008).Mesoporous Silica Nanoparticles for Drug Delivery
Advances in mesoporous silica nanoparticles (MSNs) aim to turn MSN-based carriers into minimal side effect drug delivery agents. Research focuses on targeted and stimuli-responsive drug delivery, relevant to the applications of this compound (Castillo et al., 2019).Implantable Magnetic Nanofiber Device for Cancer Therapy
The development of an implantable magnetic nanofiber device for endoscopic hyperthermia treatment and tumor-triggered controlled drug release demonstrates innovative applications in cancer therapy, relevant to this compound research (Sasikala et al., 2016).Nanoparticle Toxicity and Physical-Chemical Properties
Research on nanoparticle toxicity, particularly in relation to their physical and chemical properties, is crucial for understanding their interactions in biological systems. This is relevant for this compound, as nanoparticles are increasingly used in various biomedical applications (Sukhanova et al., 2018).
Mechanism of Action
Target of Action
The primary target of Cauloside D is iNOS (inducible Nitric Oxide Synthase) . iNOS is an enzyme that produces nitric oxide, a molecule involved in inflammation and immune responses.
Mode of Action
Cauloside D interacts with its target, iNOS, by inhibiting its expression . This inhibition results in a decrease in the production of nitric oxide, thereby reducing inflammation.
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are achieved through the inhibition of inos and proinflammatory cytokines . These cytokines are signaling molecules that promote inflammation, so their inhibition helps to reduce inflammatory responses.
Result of Action
The inhibition of iNOS and proinflammatory cytokines by Cauloside D leads to a reduction in inflammation . This can have various molecular and cellular effects, depending on the specific context of the inflammation. For example, it could lead to a decrease in swelling and pain in the case of inflammatory diseases.
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H86O22/c1-23-32(57)35(60)39(64)45(70-23)74-42-27(19-54)71-43(41(66)37(42)62)69-21-28-34(59)36(61)40(65)46(72-28)75-47(67)53-16-14-48(2,3)18-25(53)24-8-9-30-49(4)12-11-31(73-44-38(63)33(58)26(56)20-68-44)50(5,22-55)29(49)10-13-52(30,7)51(24,6)15-17-53/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25+,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHILKCNLIKLEV-QPMMERAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)C)[C@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H86O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50155276 | |
Record name | Cauloside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1075.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
12672-45-6 | |
Record name | Cauloside D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12672-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cauloside D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cauloside D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50155276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CAULOSIDE D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5Z068GAZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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